molecular formula C14H16N4S B1420079 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1177323-99-7

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Cat. No. B1420079
CAS RN: 1177323-99-7
M. Wt: 272.37 g/mol
InChI Key: NZDRVXAQNFJYBW-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrazole and benzothiazole rings are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its specific structure. For example, the presence of the benzothiazole and pyrazole rings could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

Pyrazole derivatives are prominent in medicinal chemistry for their therapeutic potential. The pyrazole moiety in the compound can be utilized to synthesize bioactive chemicals that act as scaffolds in drug discovery . These structures are often key components in drugs targeting various diseases due to their ability to modulate biological pathways.

Coordination Chemistry: Ligand Synthesis

The compound’s pyrazole-based ligands can be synthesized and used in coordination chemistry. These ligands exhibit unique coordination with metal ions, which is essential for developing metalloenzymes and catalytic processes, particularly in the oxidation of catechol to o-quinone .

Biological Applications: Enzyme Inhibition

The compound has potential applications in biology, particularly in enzyme inhibition. Pyrazole derivatives have been screened against human recombinant alkaline phosphatase, showing potential as inhibitors that could regulate enzymatic activity in various biological processes .

Antiparasitic Activity: Antileishmanial and Antimalarial

Pyrazole derivatives, including those related to the compound , have shown potent in vitro antipromastigote activity. This suggests potential applications in treating parasitic diseases such as leishmaniasis and malaria, with molecular simulation studies supporting their efficacy .

Cancer Research: Cytotoxic Agents

The structural framework of the compound allows for the synthesis of derivatives with cytotoxic properties. These derivatives can be evaluated for their potential as anticancer agents, with some showing promising activity compared to standard reference drugs .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many pyrazole and benzothiazole derivatives are known to have biological activity and their mechanisms of action have been studied in various contexts .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as studies on its synthesis and properties .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-10-9-11(2)18(17-10)8-7-15-14-16-12-5-3-4-6-13(12)19-14/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDRVXAQNFJYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC2=NC3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

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